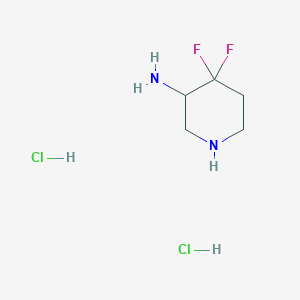

4,4-Difluoropiperidin-3-amine dihydrochloride

Description

Propriétés

IUPAC Name |

4,4-difluoropiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-2-9-3-4(5)8;;/h4,9H,1-3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKFDVSZSUXMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Fluorination via Novel Fluorinating Reagents

A prominent method for preparing 4,4-difluoropiperidine derivatives involves fluorination of piperidine precursors. Traditional fluorination reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) have been used historically but suffer from drawbacks including low yields, high byproduct formation, and expensive or hazardous reaction conditions.

A recent patented method improves upon these by employing trifluorosulfenyl morpholine as a fluorinating reagent. This reagent offers:

- Greater stability and ease of handling compared to DAST

- Safer reaction conditions with lower equipment requirements

- Reduced byproduct formation and improved yields

Process Summary:

- Starting material: N-Boc piperidone

- Fluorination reagent: Trifluorosulfenyl morpholine

- Reaction monitored via gas chromatography to ensure impurity elimination below 1%

- Post-reaction workup includes filtration, washing with ethyl acetate, aqueous washing with sodium thiosulfate, and drying to yield a pale yellow solid of 4,4-difluoropiperidine hydrochloride

This method addresses cost and safety concerns for scale-up production, making it industrially attractive.

Multi-step Synthesis via Protected Intermediates and Hydrogenation

Another approach involves multi-step synthesis of fluorinated piperidines by:

- Using protected intermediates such as trifluoroacetyl (TFA) analogues

- Selective deprotection to yield piperidine hydrochlorides with high diastereoselectivity (>99:1)

- Catalytic hydrogenation processes to reduce fluoropyridine precursors to difluoropiperidine derivatives

This method achieves high stereochemical control and purity, suitable for gram-scale synthesis. It also allows for the preparation of various fluorinated analogues by modifying the substitution pattern on the piperidine ring.

Incorporation of 4,4-Difluoropiperidine into Complex Molecules

In some synthetic strategies, 4,4-difluoropiperidin-3-amine dihydrochloride is prepared as an intermediate for more complex molecules, such as potent inhibitors or pharmaceuticals. For example:

- The compound is introduced via nucleophilic substitution or coupling reactions

- Subsequent modifications include methylation or homologation to improve pharmacokinetic properties

- Hydrogenation and cross-coupling reactions are used to attach functional groups or extend molecular frameworks

These synthetic routes emphasize the utility of this compound as a building block rather than isolating it as a final product.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Fluorinating Agent / Key Reagent | Yield / Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Trifluorosulfenyl Morpholine Fluorination (Patent) | N-Boc piperidone | Trifluorosulfenyl morpholine | High yield; <1% impurities | Safer, stable reagent; scalable | Higher reagent cost (offset by new prep) |

| Multi-step Synthesis via TFA Analogues | Fluoropyridine derivatives | Catalytic hydrogenation, TFA protection/deprotection | 72% yield; d.r. >99:1 | High stereoselectivity; gram-scale | Multi-step; requires careful control |

| Incorporation into Complex Molecules | Various intermediates | Nucleophilic substitution, cross-coupling | Variable yields | Versatile for pharmaceutical synthesis | Complex reaction sequences |

Detailed Research Findings and Notes

- The trifluorosulfenyl morpholine method reduces byproduct formation compared to SF₄ or DAST, which historically led to elimination products and lower yields.

- NMR studies confirm the stereochemistry and purity of fluorinated piperidine hydrochlorides obtained via hydrogenation and deprotection steps.

- The fluorinated piperidine ring enhances membrane permeability and biological activity when incorporated into drug molecules, highlighting the importance of efficient synthesis.

- Handling of the dihydrochloride salt requires standard safety protocols due to its chemical nature, although specific hazard data is limited.

Analyse Des Réactions Chimiques

Key Reactions

4,4-Difluoropiperidin-3-amine dihydrochloride can undergo several chemical reactions due to its structural components:

-

Amination Following fluorination, an amination reaction introduces an amine group at the 3-position.

-

Nucleophilic Substitution Fluorine atoms are subject to nucleophilic substitution with strong nucleophiles.

-

Alkylation The nitrogen atom in the piperidine ring can be alkylated using alkyl halides.

-

Acylation The nitrogen atom can undergo acylation, leading to the formation of N-acyl derivatives.

-

Reduction The piperidine ring can be reduced to form saturated piperidine derivatives. Reduction reactions using hydrogen gas in the presence of palladium catalysts can convert it into corresponding amine derivatives.

Reaction Types and Descriptions

| Reaction Type | Description | References |

|---|---|---|

| Amination | Introduction of an amine group at the 3-position after fluorination. | EvitaChem |

| Nucleophilic Substitution | Fluorine atoms undergo nucleophilic substitution with strong nucleophiles. | Ambeed.com |

| Alkylation | Nitrogen atom in the piperidine ring is alkylated with alkyl halides. | EvitaChem |

| Acylation | Nitrogen atom undergoes acylation to form N-acyl derivatives. | Ambeed.com |

| Reduction | Piperidine ring is reduced to form saturated piperidine derivatives. Reduction reactions using hydrogen gas in the presence of palladium catalysts can convert it into corresponding amine derivatives. | Ambeed.com |

Other reactions

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been identified as a potential pharmacological agent due to its activity as an orexin receptor antagonist. Research indicates that it may be useful in treating conditions such as obesity, sleep disorders, and drug dependency by modulating orexin pathways .

Case Study: Orexin Receptor Antagonism

A study highlighted the development of compounds similar to 4,4-difluoropiperidin-3-amine that demonstrated significant antagonist activity at orexin receptors. These compounds were evaluated for their therapeutic potential in managing metabolic disorders and sleep-related issues .

Biological Research

In biological systems, this compound is utilized as a chemical probe to study various enzyme mechanisms. For instance, it has been employed in the degradation of BCL6, a transcriptional repressor involved in several cancers. The introduction of polarity onto the piperidine structure improved its pharmacokinetic properties, enhancing both potency and bioavailability in vivo .

Table 1: Pharmacokinetic Properties of 4,4-Difluoropiperidin-3-amine Dihydrochloride

| Property | Value |

|---|---|

| Bioavailability | 21% (IV) |

| Clearance (mL/min/kg) | 4.9 |

| Half-life (hours) | 1.12 |

Industrial Applications

The compound is also used in the production of specialty chemicals and materials. Its fluorinated nature allows for unique interactions in polymer chemistry and materials science, making it valuable for developing new materials with specific properties .

Case Study: Specialty Chemicals Production

Research has shown that incorporating 4,4-difluoropiperidin-3-amine into polymer formulations can enhance mechanical properties and thermal stability, leading to advancements in material science applications .

Mécanisme D'action

The mechanism of action of 4,4-Difluoropiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structurally related piperidine derivatives and their key attributes, based on the provided evidence:

Structural and Functional Insights

Fluorination generally improves metabolic stability by resisting oxidative degradation, making 4,4-difluoro derivatives preferable in drug candidates targeting enzymes or receptors requiring prolonged activity .

Salt Form and Solubility: The dihydrochloride form increases aqueous solubility compared to freebase analogs, facilitating formulation in preclinical studies. For example, 4-Fluoropiperidine hydrochloride (mono-HCl) has lower solubility than this compound .

Stereochemical Considerations: Stereospecific analogs like (3R,4S)-4-fluoropiperidin-3-amine dihydrochloride (CAS 2925068-49-9) highlight the importance of chirality in binding interactions. Such compounds may exhibit distinct pharmacological profiles compared to non-chiral derivatives .

Safety and Handling :

- Dihydrochloride salts of piperidine derivatives (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride) require standard precautions for hygroscopic and irritant compounds, including PPE and proper ventilation .

Research Findings

- Biological Activity : Fluorinated piperidines are frequently employed in medicinal chemistry. For instance, 3-(3-Fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride (Compound 19, ) demonstrates potent inhibitory activity, suggesting that fluorination at strategic positions enhances target engagement .

- Synthetic Utility : Piperidine derivatives with electron-withdrawing groups (e.g., 4,4-diF) are valuable intermediates in multi-step syntheses, as seen in the preparation of amide derivatives in .

Activité Biologique

4,4-Difluoropiperidin-3-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring, which significantly influences its pharmacological properties. The introduction of fluorine atoms typically enhances metabolic stability and alters lipophilicity, affecting the compound's bioavailability and interaction with biological targets.

The compound primarily functions as a ligand for E3 ubiquitin ligases in PROTAC (Proteolysis Targeting Chimera) technology, which facilitates the degradation of specific proteins within cells. This mechanism is particularly relevant in oncology, where targeting oncoproteins like BCL6 can inhibit tumor growth.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to induce BCL6 degradation in lymphoma cell lines, leading to reduced cell proliferation. The observed DC50 values indicate effective degradation at low concentrations, suggesting a potent biological effect.

Table 1: Summary of Biological Activity

| Cell Line | DC50 (µM) | IC50 (µM) | Observations |

|---|---|---|---|

| SU-DHL-4 | 0.5 | 0.3 | Effective BCL6 degradation |

| OCI-Ly1 | 0.7 | 0.5 | Significant growth inhibition |

| OCI-Ly3 | 2.0 | 1.5 | Reduced activity in low BCL6 expression |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring influence both the potency and selectivity of the compound. The presence of fluorine enhances metabolic stability while reducing clearance rates in vivo.

Table 2: Structure-Activity Relationships

| Compound | Modification | DC50 (µM) | Comments |

|---|---|---|---|

| CCT369260 | No fluorine | 2.5 | Higher clearance |

| CCT373566 | Hydroxyl group added | 0.3 | Enhanced binding affinity |

| CCT369900 | Difluoro substitution | 0.5 | Improved metabolic stability |

Study on Anticancer Activity

A study published in Frontiers in Chemistry evaluated the anticancer properties of various piperidine derivatives, including this compound. The results indicated that compounds with difluorinated piperidine rings showed enhanced cytotoxicity against HeLa cells compared to their non-fluorinated counterparts, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

PROTAC Development

Research focused on developing PROTACs utilizing this compound demonstrated its efficacy in degrading target proteins such as BCL6 in preclinical models. These findings suggest that this compound could serve as a lead candidate for further development in targeted cancer therapies .

Q & A

Q. What are the critical steps in synthesizing 4,4-Difluoropiperidin-3-amine dihydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

- Step 1: Precursor Preparation : Begin with fluorinated piperidine derivatives. For example, halogenation of piperidine-3-amine using fluorinating agents under controlled conditions ensures regioselective difluorination at the 4,4-positions.

- Step 2: Acidic Deprotection : Use HCl/dioxane solutions (4 N) to remove protecting groups, as demonstrated in analogous syntheses of piperidinyl amines . Stirring at 0°C followed by room temperature ensures complete deprotection while minimizing side reactions.

- Step 3: Crystallization : Concentrate under reduced pressure and precipitate the dihydrochloride salt using ethanol or acetone. Optimize solvent ratios to improve yield and purity.

- Key Considerations : Monitor pH during salt formation and use inert atmospheres to prevent oxidation of the amine group.

Q. How should researchers safely handle and store this compound?

Methodological Answer:

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles, as hydrochloride salts can irritate mucous membranes .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Desiccate to prevent hygroscopic degradation.

- Waste Disposal : Neutralize aqueous residues with sodium bicarbonate before disposal. Solid waste should be incinerated via certified hazardous waste contractors .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified standards.

- Structural Confirmation :

- NMR : ¹H and ¹⁹F NMR to verify fluorination positions and amine proton environments.

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ and [M+2H]²⁺ peaks).

- Salt Form Verification : Chloride ion testing via silver nitrate precipitation or ion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Scenario : Discrepancies in ¹H NMR signals may arise from dynamic exchange processes or residual solvents.

- Approach :

- Variable Temperature NMR : Perform experiments at –40°C to slow exchange rates and resolve split peaks.

- Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- Complementary Techniques : Use X-ray crystallography (if crystals form) or IR spectroscopy to cross-validate functional groups .

- Case Study : Analogous piperidine derivatives showed resolved NH₂ signals in D₂O due to proton exchange suppression .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Sample aliquots at 0, 24, and 48 hours for HPLC analysis.

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For solution-phase studies, reflux in ethanol or water and monitor degradation via LC-MS.

- Key Findings :

Q. How can researchers investigate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Assay Setup :

- Data Interpretation :

- Calculate IC₅₀ values using dose-response curves (4-parameter logistic model).

- Perform molecular docking to predict binding modes, leveraging structural data from related compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride .

Q. What synthetic routes enable functionalization of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Route 1: Amide Coupling : React the free amine (after neutralization) with carboxylic acids using EDC/HOBt in DMF.

- Route 2: Sulfonylation : Treat with sulfonyl chlorides (e.g., 3,5-dimethylisoxazole-4-sulfonyl chloride) in dichloromethane with triethylamine .

- Route 3: Reductive Amination : Condense with aldehydes/ketones using NaBH₃CN or STAB.

- Optimization Tips :

Q. How can researchers address low yields in large-scale synthesis of this compound?

Methodological Answer:

- Root Cause Analysis :

- Impurity Profile : Identify byproducts (e.g., over-fluorinated species) via LC-MS.

- Solvent Effects : Switch from dioxane to THF for better solubility of intermediates.

- Process Improvements :

- Catalytic Fluorination : Use KF/Al₂O₃ to enhance regioselectivity.

- Flow Chemistry : Implement continuous HCl/dioxane deprotection to reduce batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.